Grindelic acid

Description

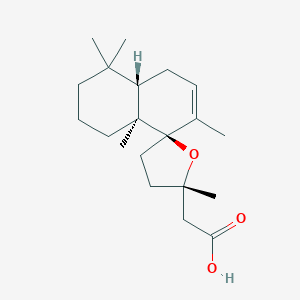

Structure

3D Structure

Properties

IUPAC Name |

2-[(2'S,4aS,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-14-7-8-15-17(2,3)9-6-10-19(15,5)20(14)12-11-18(4,23-20)13-16(21)22/h7,15H,6,8-13H2,1-5H3,(H,21,22)/t15-,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWWERNKTLITEF-MVJPYGJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC(=O)O)(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-57-9 | |

| Record name | Grindelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRINDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX9FCD1IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation of Grindelic Acid

Enzymatic Pathways in Grindelic Acid Biosynthesis

The formation of grindelic acid is a multi-step process governed by specific enzymes. This pathway begins with a universal precursor and involves a series of cyclization and modification reactions to yield the final complex structure.

Geranylgeranyl Diphosphate (B83284) (GGPP) as a Common Precursor

The journey to grindelic acid begins with geranylgeranyl diphosphate (GGPP), a C20 isoprenoid that serves as a fundamental building block for a vast array of diterpenoids in plants. biorxiv.orgmpg.de GGPP is synthesized from the condensation of smaller five-carbon units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mpg.de This initial precursor is then channeled into various metabolic pathways, including the one leading to grindelic acid. The biosynthesis of diterpenes from GGPP is often a modular process, involving the sequential action of different classes of enzymes. researchgate.netresearchgate.net

Catalytic Role of Grindelia robusta 7,13-Copalyl Diphosphate Synthase (GrTPS2)

The first committed step in the biosynthesis of grindelic acid is catalyzed by a specific class II diterpene synthase (diTPS) known as Grindelia robusta 7,13-copalyl diphosphate synthase, or GrTPS2. nih.gov This enzyme facilitates the protonation-dependent cyclization of the linear GGPP molecule into a bicyclic intermediate called 7,13-copalyl diphosphate (7,13-CPP). nih.gov This reaction is a critical control point, directing the metabolic flux towards the production of grindelane diterpenoids. nih.gov The formation of labda-7,13E-dienyl diphosphate by GrTPS2 is a key step that sets the stage for the subsequent modifications leading to grindelic acid. nih.gov

Structural Biology of GrTPS2: Crystal Structure Analysis and Active Site Features

To understand the precise mechanism of GrTPS2, scientists have determined its three-dimensional crystal structure to a resolution of 2.1 Å. researchgate.netucdavis.edunih.govosti.gov The structure reveals that GrTPS2 adopts a conserved three-domain fold (α, β, and γ) characteristic of class II diterpene synthases. nih.govresearchgate.netresearchgate.net The functional active site, where the cyclization of GGPP occurs, is located at the interface of the β and γ domains. nih.govresearchgate.netresearchgate.net In contrast, the α-domain is vestigial, meaning it is not catalytically active. nih.govresearchgate.netresearchgate.net

Mechanistic Insights into Diterpene Cyclization through Mutagenesis Studies of GrTPS2

To experimentally confirm the roles of specific amino acids in the active site of GrTPS2, researchers have employed a technique called site-directed mutagenesis. ucdavis.edu This involves systematically replacing individual amino acids and then analyzing the effect of these changes on the enzyme's activity and the products it forms. researchgate.netucdavis.edu

These mutagenesis studies have provided significant insights into the catalytic mechanism. For instance, the mutation of a specific tyrosine residue, Y457, was found to be critical for the position-specific deprotonation of the carbocation intermediate, which is the final step in forming the characteristic 7,13 double bond of 7,13-copalyl diphosphate. researchgate.netosti.gov Such studies highlight the remarkable plasticity of terpene synthases, where minor changes in the active site can dramatically alter the product outcome. ucdavis.edu

Biotechnological Production and Elicitation Strategies for Grindelic Acid

Harnessing the power of biotechnology offers a promising avenue for the sustainable and controlled production of grindelic acid, moving beyond reliance on whole plant extraction.

Optimization of Grindelic Acid Accumulation in Plant Cell Suspension Cultures

Plant cell suspension cultures provide a contained and controllable system for producing valuable secondary metabolites like grindelic acid. ekb.eg Researchers have focused on optimizing various culture conditions to enhance the yield of this compound. These optimizations can include modifying the composition of the culture medium and selecting high-producing cell lines.

Elicitation Strategies:

A key strategy to boost the production of secondary metabolites in cell cultures is "elicitation," which involves exposing the cells to stress-inducing agents (elicitors). scialert.net This triggers the plant's natural defense responses, often leading to an increased synthesis of compounds like grindelic acid.

Both biotic (of biological origin) and abiotic (of non-biological origin) elicitors have been investigated for their effects on grindelic acid production.

Abiotic Elicitors: Studies have shown that certain abiotic elicitors can significantly impact grindelic acid accumulation. For example, the addition of copper sulfate (B86663) (CuSO₄) to Grindelia pulchella cell suspension cultures has been shown to influence grindelic acid levels. mdpi.comresearchgate.net While both 1mM and 2mM concentrations of CuSO₄ inhibited biomass production, the 2mM concentration led to an increase in grindelic acid production during the stationary phase of cell growth. mdpi.comresearchgate.net In another study, a combination of CuSO₄ and dimethyl sulfoxide (B87167) (DMSO) increased grindelic acid production to 2.63 mg/g dry weight, a substantial increase compared to the control. researchgate.net

Biotic Elicitors: While specific data on biotic elicitors for grindelic acid is limited, the general principle involves using substances derived from microorganisms, such as fungal extracts, to stimulate production. scialert.net For example, a combination of Aspergillus niger extract and methyl jasmonate has been shown to be effective in other plant systems. scialert.net

The effectiveness of any elicitation strategy is dependent on several factors, including the type of elicitor, its concentration, the duration of exposure, and the specific cell line being used. scialert.net

Influence of Abiotic Elicitors (e.g., CuSO4, DMSO) on Grindelic Acid Biosynthesis

The production of secondary metabolites like Grindelic acid in plant cell cultures can be significantly influenced by the introduction of abiotic elicitors, which are non-living chemical or physical agents that trigger defense responses in plants. nih.gov Among these, copper sulfate (CuSO₄) and dimethyl sulfoxide (DMSO) have been studied for their effects on Grindelic acid biosynthesis in cell suspension cultures of Grindelia pulchella. mdpi.combioline.org.br

Elicitation with heavy metals is a known strategy to enhance the accumulation of secondary metabolites in plant cell cultures. bioline.org.br In the case of Grindelia pulchella, the application of CuSO₄ has shown varied effects on Grindelic acid production. Studies have demonstrated that while CuSO₄ can inhibit biomass production, certain concentrations can induce the accumulation of Grindelic acid, particularly in the stationary phase of the cell cycle. mdpi.com For instance, a 2mM concentration of CuSO₄ was found to increase Grindelic acid production, whereas a 1mM concentration completely inhibited it. mdpi.com This suggests that the concentration of the elicitor is a critical factor in determining its effect.

Dimethyl sulfoxide (DMSO) has also been investigated as an elicitor. bioline.org.br Interestingly, the combination of CuSO₄ and DMSO has been shown to have a synergistic effect, leading to a significant increase in Grindelic acid production compared to control cultures or cultures treated with either substance alone. bioline.org.brresearchgate.net One study reported that the combination of 2.0 mM CuSO₄ and DMSO increased Grindelic acid production to 2.63 mg/g dry weight, a substantial increase from the 0.756 mg/g dry weight observed in control cultures. bioline.org.brconicet.gov.ar This enhancement, however, often comes at the expense of cell growth. bioline.org.br The permeabilizing effect of DMSO on cell membranes is thought to contribute to this increased production by facilitating the release of the metabolite into the culture medium. bioline.org.brresearchgate.net

Table 1: Effect of Abiotic Elicitors on Grindelic Acid Production in Grindelia pulchella Cell Cultures

| Elicitor(s) | Concentration | Effect on Grindelic Acid Production | Reference |

|---|---|---|---|

| CuSO₄ | 1mM | Completely inhibited | mdpi.com |

| CuSO₄ | 2mM | Increased production in the stationary phase | mdpi.com |

| DMSO | 1.0 µl/ml | Slight elicitation effect | bioline.org.br |

| CuSO₄ + DMSO | 2.0 mM + 1.0 µl/ml | Increased to 2.63 mg/g dry weight (vs. 0.756 mg/g in control) | bioline.org.brresearchgate.net |

Microbial Biotransformation of Grindelic Acid and Derivatives

Microbial biotransformation offers a powerful and often highly selective method for modifying the chemical structure of natural products like Grindelic acid. nih.gov Fungi, in particular, possess a diverse array of enzymes that can carry out specific reactions, such as hydroxylation, which can be difficult to achieve through conventional chemical synthesis. nih.gov

Fungal Hydroxylation Patterns of Grindelic Acid (e.g., by Aspergillus niger, Alternaria alternata)

Several fungal species have been shown to hydroxylate Grindelic acid at various positions, leading to the formation of different hydroxylated derivatives. Aspergillus niger, a versatile fungus used in many biotechnological applications, has been reported to catalyze the stereo- and regioselective hydroxylation of Grindelic acid and its derivatives. researchgate.netnih.gov Specifically, A. niger introduces a hydroxyl group at the 3β-position of the Grindelic acid molecule. researchgate.netpsu.edu This transformation is highly specific, with the 3β-hydroxy derivative being the sole product of the biotransformation. researchgate.netnih.gov

Alternaria alternata is another fungus that has been utilized for the biotransformation of Grindelic acid. nih.gov This fungus has been shown to produce 6-β-hydroxygrindelic acid from Grindelic acid. nih.govaqa.org.ar In one study, Alternaria alternata was able to convert Grindelic acid into 6-β-hydroxygrindelic acid (25% yield) and 3-β-hydroxygrindelic acid (55% yield). aqa.org.ar

Regio- and Stereoselective Production of Hydroxylated Grindelic Acid Derivatives

The ability of microorganisms to perform regio- and stereoselective reactions is a key advantage of biotransformation. nih.gov This high degree of selectivity allows for the production of specific isomers of hydroxylated Grindelic acid derivatives that may possess unique biological activities.

For example, the biotransformation of Grindelic acid by Monodyctis cataneae results in a regio- and stereospecific allylic hydroxylation to yield 6-α-hydroxygrindelic acid as the sole product, with a high conversion rate of 70%. aqa.org.ar In contrast, Fusarium sp. hydroxylates Grindelic acid at two different positions, producing both the allylic 6-β-hydroxygrindelic acid and the 3-β-hydroxygrindelic acid, which results from hydroxylation at a non-activated position. aqa.org.ar

The hydroxylation reactions catalyzed by these fungi are typically mediated by cytochrome P450 monooxygenases. nih.gov These enzymes are responsible for the high degree of regio- and stereoselectivity observed in these transformations. nih.gov The specific outcome of the biotransformation depends on the particular fungal strain and the structure of the substrate.

Table 2: Fungal Biotransformation of Grindelic Acid

| Fungus | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Aspergillus niger | Grindelic acid | 3β-hydroxygrindelic acid | researchgate.netnih.govpsu.edu |

| Alternaria alternata | Grindelic acid | 6-β-hydroxygrindelic acid, 3-β-hydroxygrindelic acid | nih.govaqa.org.ar |

| Monodyctis cataneae | Grindelic acid | 6-α-hydroxygrindelic acid | aqa.org.ar |

| Fusarium sp. | Grindelic acid | 6-β-hydroxygrindelic acid, 3-β-hydroxygrindelic acid | aqa.org.ar |

Chemical Synthesis and Derivatization of Grindelic Acid

Total Synthesis Methodologies for Grindelic Acid

The total synthesis of grindelic acid has been approached through various methodologies, often highlighting stereocontrolled reactions to construct its characteristic bicyclic core and stereogenic centers. An enantioselective synthesis of (+)-grindelic acid, the enantiomer of the naturally occurring diterpenoid, has been successfully achieved. researchgate.netacs.org This synthesis confirmed that the dextrorotatory enantiomer is antipodal to the natural product. researchgate.netacs.org

One notable strategy involves a stereocontrolled oxonium ion-activated pinacol (B44631) ring expansion. researchgate.net This key step facilitates the construction of the spirocyclic framework of the molecule with a high degree of stereocontrol. acs.org The synthesis commenced from the levorotatory Wieland-Miescher ketone to establish the absolute configuration of the AB ring system. researchgate.netacs.org Coupling of a derivative of the Wieland-Miescher ketone with an optically active dihydrofuran derivative, followed by an acid-catalyzed rearrangement, generates the spirocyclic core of grindelic acid. acs.org Subsequent oxidation and dehydration steps lead to the final target molecule. acs.org This synthetic route provided unequivocal proof that natural (-)-grindelic acid possesses a true labdane (B1241275) diterpenoid structure. acs.org

Another approach to a related compound, 6-oxo-grindelic acid methyl ester, has also been reported, further expanding the synthetic toolbox for this class of molecules. oup.com The synthesis of grindelane diterpenoids often involves the construction of a decalin ring system, which can be achieved through methods like the Robinson annulation. mdpi.com

Synthetic Strategies for Grindelic Acid Derivatives

The structural modification of grindelic acid has led to a diverse library of derivatives with a range of functional groups. These synthetic efforts have largely focused on the C-14 side chain, which provides a versatile handle for chemical transformations while preserving the stereochemistry of the core structure. conicet.gov.ar

The carboxylic acid group of grindelic acid is a prime site for derivatization to create oxygenated analogues. conicet.gov.ar Standard esterification of grindelic acid, for instance with diazomethane (B1218177), yields the corresponding methyl ester. conicet.gov.ar This ester can be further manipulated; for example, reduction with lithium aluminum hydride (LiAlH₄) affords the corresponding alcohol in high yields. conicet.gov.ar

This primary alcohol can then undergo oxidation, for instance under Parikh-Doering conditions, to yield an aldehyde. conicet.gov.ar Subsequent Wittig reactions with reagents like ethyl 2-(triphenylphosphoranylidene)-propanoate or ethyl(triphenyl-phosphoranylidene)acetate can be employed to introduce α,β-unsaturated ester functionalities. conicet.gov.ar Further reduction of these unsaturated esters with diisobutylaluminium hydride (DIBAL-H) can provide allylic alcohols. conicet.gov.ar

To introduce both oxygen and nitrogen functionalities, multicomponent reactions such as the Ugi reaction have been effectively utilized. conicet.gov.arresearchgate.netresearchgate.net In a typical Ugi four-component reaction, grindelic acid serves as the carboxylic acid component, acetone (B3395972) can be used as the carbonyl source, and various amines (e.g., benzylamine, aniline) and isocyanides can be employed to generate a library of diamide (B1670390) derivatives. conicet.gov.arresearchgate.net

The Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, has also been a valuable tool for synthesizing oxy-nitrogenated derivatives. conicet.gov.arresearchgate.netresearchgate.net This reaction allows for the efficient formation of 1,2,3-triazole rings. For instance, an azide (B81097) derivative of grindelic acid can be reacted with various alkynes under Huisgen conditions to produce triazole-containing compounds. conicet.gov.ar This strategy has been used to create both monomeric and dimeric derivatives. conicet.gov.ar A combination of the Ugi and Huisgen reactions provides a powerful approach for creating complex peptidomimetic structures.

A variety of novel functional groups have been successfully introduced into the grindelic acid scaffold.

Epoxides: Asymmetric epoxidation of allylic alcohol derivatives of grindelic acid, using methods like the Katsuki-Sharpless epoxidation with different chiral tartrate esters (DET), allows for the stereoselective synthesis of epoxides. conicet.gov.arresearchgate.net

Diamides: As mentioned previously, the Ugi reaction is a primary method for the synthesis of diamide derivatives of grindelic acid. researchgate.netconicet.gov.arresearchgate.net

Carbamates: Carbamate (B1207046) functionalities can be introduced by first reacting an alcohol derivative of grindelic acid with carbonyldiimidazole (CDI) to form a carbonylimidazole intermediate. conicet.gov.ar This intermediate can then be reacted with various amines to yield the desired carbamates. conicet.gov.ar The use of diamines like ethylenediamine (B42938) can lead to the formation of dimeric carbamates. conicet.gov.ar

Triazoles: The Huisgen cycloaddition is the key reaction for introducing 1,2,3-triazole moieties into the grindelic acid structure, often by reacting an azide derivative with an alkyne. researchgate.netconicet.gov.arresearchgate.net

Maintaining and controlling stereochemistry is a critical aspect of the synthesis of grindelic acid derivatives. A key strategy for achieving stereochemical control is the use of asymmetric reactions. The Katsuki-Sharpless asymmetric epoxidation is a prime example, where the choice of the chiral diethyl tartrate (DET) ligand, either (R,R)-(+)-DET or (S,S)-(-)-DET, dictates the stereochemistry of the resulting epoxide. conicet.gov.ar

Importantly, many of the derivatization strategies, including the Ugi and Huisgen reactions, are designed to proceed without altering the inherent stereochemistry of the natural product's core structure. conicet.gov.ar This allows for the generation of diverse derivatives while retaining the foundational stereochemical integrity of grindelic acid.

Introduction of Novel Functional Groups (e.g., Epoxides, Diamides, Carbamates, Triazoles)

Semisynthesis of Related Labdane Diterpenoids and Structural Analogues

Grindelic acid serves as a valuable starting material for the semisynthesis of other related labdane diterpenoids and structural analogues. For example, it has been stereospecifically transformed into the antifeedant 6α-hydroxygrindelic acid and its 6β-epimer. mdpi.com The synthesis of other natural diterpenes has also been achieved starting from grindelic acid. mdpi.com

Furthermore, hybrid molecules have been synthesized by coupling grindelic acid derivatives with other natural compounds. For instance, a hybrid triazole has been created by coupling a carbamate derivative of grindelic acid with an azide. conicet.gov.ar The synthesis of analogues is not limited to grindelic acid itself; other labdane diterpenoids, such as 17-hydroxycativic acid, have been used as starting points for creating libraries of semisynthetic esters with various alcohol moieties. jst.go.jp These approaches highlight the utility of natural labdane diterpenoids as scaffolds for generating novel chemical entities. jst.go.jpconicet.gov.ar

Biological Activities and Mechanistic Investigations of Grindelic Acid and Its Derivatives

Anti-Inflammatory Modulatory Effects of Grindelic Acid

Grindelic acid, a labdane (B1241275) diterpenoid, has been the subject of research for its potential anti-inflammatory properties. Scientific investigations have explored its mechanisms of action, revealing a capacity to modulate various cellular and molecular pathways involved in the inflammatory response. Studies have particularly focused on its effects within the context of respiratory inflammation, examining its interactions with epithelial cells and macrophages. The compound has been shown to influence key signaling pathways and the production of inflammatory mediators.

Grindelic acid has demonstrated a significant ability to modulate the pro-inflammatory functions of human nasal and bronchial epithelial cells when stimulated. frontiersin.orgresearchgate.netnih.gov Research indicates that at a concentration of 50 µM, grindelic acid can selectively alter the functions of these respiratory epithelial cells. frontiersin.org This modulation is a key aspect of its anti-inflammatory profile, as epithelial cells are at the forefront of the immune response in the respiratory tract, producing a spectrum of cytokines upon encountering pathogens. frontiersin.orgresearchgate.netnih.gov The activity of grindelic acid in this context has been compared to that of established anti-inflammatory drugs like budesonide. kugelmans.comthedrardisshow.com

The effect of grindelic acid on macrophages, key immune cells that contribute to inflammation, appears to be nuanced. Some research indicates that grindelic acid only slightly modulates the pro-inflammatory functions of macrophages. frontiersin.orgresearchgate.net One study noted that, interestingly, grindelic acid did not appear to affect the pro-inflammatory functions of these cells. frontiersin.org However, the same research revealed that grindelic acid, along with the broader Grindelia squarrosa extract, significantly promotes the anti-inflammatory functions of macrophages by stimulating the production of Transforming Growth Factor-beta (TGF-β). frontiersin.org

Toll-like receptor 4 (TLR-4) is a critical pattern recognition receptor that initiates an inflammatory response upon binding to ligands like lipopolysaccharide (LPS) from gram-negative bacteria. nih.govthermofisher.com The activation of TLR-4 leads to downstream signaling that culminates in the production of inflammatory cytokines. nih.govnih.gov Studies have shown that grindelic acid can affect the expression of TLR-4 on nasal and bronchial epithelial cells, although this effect has been described as slight. frontiersin.org This modest activity suggests that while grindelic acid contributes to the anti-inflammatory effects observed, other components in extracts of plants like Grindelia squarrosa may work synergistically to produce a more pronounced reduction in TLR-4 expression. frontiersin.org

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade in inflammation, and its activation is triggered by stimuli such as TLR-4 engagement. nih.govmdpi.com Upon activation, the inhibitor protein IκBα is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory proteins. mdpi.complos.org Grindelic acid has been shown to suppress this pathway. Specifically, treatment with grindelic acid resulted in a decreased concentration of p65 NF-κB in LPS-stimulated nasal and bronchial epithelial cells. frontiersin.orgresearchgate.net This inhibition of the NF-κB pathway is a key mechanism underlying the compound's anti-inflammatory effects. nih.gov

A major consequence of NF-κB activation is the synthesis and release of pro-inflammatory cytokines, which orchestrate and amplify the inflammatory response. thermofisher.comnih.gov Research has consistently demonstrated that grindelic acid can significantly suppress the production of several key cytokines. In studies using human neutrophils and respiratory epithelial cell lines (A549), grindelic acid showed a high capacity for inhibiting the release of Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β), with an efficacy comparable to the corticosteroid budesonide. kugelmans.comthedrardisshow.com Further studies confirmed that grindelic acid inhibits the synthesis of IL-8, TNF-α, IL-1β, and Interleukin-6 (IL-6) in both nasal and bronchial epithelial cell models. frontiersin.orgresearchgate.netresearchgate.net

Intercellular Adhesion Molecule-1 (ICAM-1) is a surface protein whose expression on epithelial and endothelial cells is increased by inflammatory cytokines. nih.gov It plays a crucial role in inflammation by mediating the firm adhesion and migration of leukocytes to the site of injury or infection. nih.govmdpi.com Despite its significant impact on cytokine production and signaling pathways, investigations have found that grindelic acid does not appear to affect the expression of adhesive molecules like ICAM-1 on respiratory epithelial cells. frontiersin.org This suggests a selective mechanism of action, targeting specific inflammatory pathways while not interfering with others.

Table 1: Summary of Grindelic Acid's Anti-Inflammatory Effects

| Target/Activity | Cell Type(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Pro-inflammatory Functions | Nasal & Bronchial Epithelium | Significant modulation and suppression | frontiersin.org, researchgate.net, nih.gov |

| Pro-inflammatory Functions | Macrophages | Slight or no effect | frontiersin.org, researchgate.net |

| Anti-inflammatory Functions | Macrophages | Promotes TGF-β production | frontiersin.org |

| TLR-4 Expression | Nasal & Bronchial Epithelium | Slight inhibition | frontiersin.org |

| NF-κB Pathway | Nasal & Bronchial Epithelium | Decreased p65 NF-κB concentration | frontiersin.org, researchgate.net |

| Cytokine Production | Epithelial Cells, Neutrophils | Significant suppression of IL-8, TNF-α, IL-1β, IL-6 | frontiersin.org, researchgate.net, kugelmans.com, thedrardisshow.com |

| ICAM-1 Expression | Respiratory Epithelium | No effect observed | frontiersin.org |

Influence on Nitric Oxide Synthase Activity

Grindelic acid and its source, the Grindelia genus, have been investigated for their effects on inflammatory pathways, including those involving nitric oxide (NO). Research has shown that a methanol (B129727) extract from Grindelia robusta can lead to a significant reduction in the quantity of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide. researchgate.net This suggests a potential mechanism for the anti-inflammatory properties associated with the plant, by inhibiting the production of this key inflammatory mediator. researchgate.net Further studies have placed grindelic acid in the context of inhibiting Nox4 oxidase, an enzyme that produces reactive oxygen species. frontiersin.org The broader context of inflammation also involves endothelial nitric oxide synthase (eNOS), which can become "uncoupled" under conditions of oxidative stress, switching from NO production to superoxide (B77818) generation. frontiersin.org While direct, extensive mechanistic studies on pure grindelic acid's effect on specific NOS isoforms are still emerging, the initial findings point towards an inhibitory influence on the NO pathway.

Antitumor and Cytotoxic Potentials of Grindelic Acid Derivatives

While the naturally occurring diterpene grindelic acid itself is generally considered non-active or weakly active, its synthetic derivatives have demonstrated significant potential as antitumor and cytotoxic agents. jst.go.jpnih.gov Researchers have successfully transformed this inactive natural product into potent cytotoxic compounds through targeted chemical modifications. researchgate.netnih.gov

A variety of grindelic acid derivatives have been synthesized and evaluated for their cytotoxic activity against panels of human solid tumor cell lines. researchgate.netnih.gov In one comprehensive study, a library of new derivatives was generated using techniques such as homologations, asymmetric epoxidations, and Ugi and Huisgen couplings. nih.govmincyt.gob.ar These compounds were then tested against five human solid tumor cell lines: HBL-100 (breast), HeLa (cervix), SW1573 (non-small cell lung), T-47D (breast), and WiDr (colon). researchgate.netnih.govconicet.gov.ar The results indicated that specific synthetic modifications could induce potent cytotoxic activity where the parent compound had none. jst.go.jp One particular diamide (B1670390) derivative, N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamide, was identified as the most active compound across all tested cell lines, showing a noteworthy GI50 value of 0.95 (±0.38) μM against the HBL-100 breast cancer cell line. researchgate.netnih.govmincyt.gob.ar

Table 1: Cytotoxicity of the Most Active Grindelic Acid Derivative Against Human Solid Tumor Cell Lines

| Cell Line | Cancer Type | GI50 (μM) |

| HBL-100 | Breast | 0.95 (±0.38) |

| HeLa | Cervix | Data not specified |

| SW1573 | Non-small cell lung | Data not specified |

| T-47D | Breast | Data not specified |

| WiDr | Colon | Data not specified |

GI50: The concentration required to inhibit cell growth by 50%. Data sourced from studies evaluating a library of grindelic acid derivatives. researchgate.netnih.govmincyt.gob.ar

The cytotoxic potential of labdane diterpene derivatives, including those related to grindelic acid, extends to hematological malignancies. jst.go.jp Semisynthetic esters of 17-hydroxycativic acid, a related labdane diterpene, were evaluated for their in vitro cytotoxicity against the human monocytic leukemia cell lines THP-1 and U937. jst.go.jp While the parent acid was inactive, all its ester derivatives displayed cytotoxic activity, with the most potent compounds showing GI50 values in the single-digit micromolar range. jst.go.jp For instance, derivatives with four-carbon alcohol chains were generally the most potent against both THP-1 (GI50 values of 5.0–10.9 µM) and U937 cells (GI50 values of 3.2–6.4 µM). jst.go.jp These findings are consistent with observations for grindelic acid derivatives, where functionalization of the carboxylic acid group is a key determinant of cellular cytotoxicity. jst.go.jp

Structure-activity relationship (SAR) studies have been crucial in transforming grindelic acid from a non-active natural product into a template for potent antitumor agents. nih.gov A key finding is that the introduction of nitrogen-containing functional groups, such as amides and 1,2,3-triazoles, significantly enhances cytotoxic activity. researchgate.netconicet.gov.ar The carboxylic acid group on the grindelic acid scaffold provides a convenient handle for such modifications. jst.go.jp Studies on related diterpenes like andrographolide (B1667393) have similarly shown that structural modifications are essential for improving anticancer activity. researchgate.net For grindelic acid, the addition of diamide functionalities has been a particularly successful strategy, leading to derivatives with substantially improved potency against tumor cells. nih.gov Furthermore, the incorporation of 1,2,3-triazole heterocycles, which can act as connectors and participate in hydrogen bonding, is another promising avenue for developing biologically active molecules from the grindelic acid framework. researchgate.netconicet.gov.ar

The functionalization of the grindelic acid backbone has a profound impact on its cytotoxic properties. The introduction of diamide moieties via multicomponent reactions like the Ugi coupling has proven to be a highly effective strategy for enhancing cytotoxicity. researchgate.netnih.gov The resulting diamide derivatives were significantly more potent than the parent compound, with one derivative achieving a GI50 value below 1 μM. researchgate.netnih.govmincyt.gob.ar This enhancement is attributed to the presence of the diamide functional groups themselves. nih.gov

In parallel research on other terpenoids, increasing lipophilicity by adding alkyl or aryl-silyl functionalities has been shown to boost cytotoxic effects. researchgate.net This principle informed the exploration of grindelic acid derivatives, suggesting that modulating physicochemical properties like lipophilicity is a valid strategy for enhancing efficacy. researchgate.net The functionalization of the carboxylic group at C15 is a critical factor; masking this polar group via esterification or conversion to an amide is essential for unlocking the cytotoxic potential of the labdane scaffold. jst.go.jp

Structure-Activity Relationship (SAR) Studies for Enhanced Antitumor Efficacy

Antifungal Properties and Associated Mechanisms

Grindelic acid and its derivatives have exhibited notable antifungal activity. The broader family of spongiane diterpenes, to which grindelic acid is related, is known for a wide spectrum of biological activities, including antifungal properties. acs.org

Specific studies on grindelic acid have demonstrated its potential against various fungi. Hydroxylated derivatives of grindelic acid, obtained through fungal bioconversion, have shown activity against phytopathogenic fungi. researchgate.net Research on the essential oil of Grindelia integrifolia, a plant containing grindelic acid, also revealed moderate antimicrobial activity. tandfonline.com In these tests, both the flower and leaf oils were most effective against the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 0.63 mg/mL and 0.31 mg/mL, respectively. tandfonline.com Further structure-activity relationship studies on related compounds have aimed to identify the minimal structural requirements needed for antifungal effects, highlighting the potential for developing more potent antifungal agents based on these natural scaffolds. researchgate.net

Activity Against Fungal Pathogens (e.g., Botrytis cinerea)

Grindelic acid and its derivatives have demonstrated notable antifungal properties, particularly against the necrotrophic fungal pathogen Botrytis cinerea, which is responsible for significant economic losses in agriculture worldwide. researchgate.netscilit.com Chloroform extracts from the aerial parts of Grindelia species, as well as isolated pure compounds, have been evaluated for their ability to inhibit the mycelial growth of this fungus. researchgate.net

In one study, a methyl ester derivative of 8,17-bisnor-8-oxagrindelic acid exhibited remarkable inhibition of B. cinerea mycelial growth with a half-maximal inhibitory concentration (IC50) of 13.5 μg/ml. Another compound, 19-hydroxygrindelic acid, also showed significant antifungal activity with an IC50 value of 21.4 μg/ml. researchgate.net Furthermore, research on diterpenes from Grindelia puberula identified a derivative, (4R,5R,10S,13S)‐19‐acetoxy‐7‐oxo‐labd‐8(9)‐en‐15‐oic acid‐15‐methyl ester, which displayed the highest antifungal activity among the tested compounds with an IC50 of 27.7 ± 3.8 µg/mL against B. cinerea. scilit.com These findings underscore the potential of grindelic acid derivatives as natural antifungal agents. The antifungal activity of these compounds is considered significant, as IC50 values lower than 1,000 μg/mL are generally deemed satisfactory. scielo.br

It has been noted that chloro-substituted compounds often exhibit higher antifungal activity. For instance, commercial fungicides containing chlorine, such as boscalid, chlorothalonil, and iprodione, are used to control B. cinerea. mdpi.com This suggests a potential avenue for the chemical modification of grindelic acid to enhance its antifungal potency.

In Silico Structure-Activity Relationship and Molecular Docking Analysis

To understand the structural requirements for antifungal activity, in silico structure-activity relationship (SAR) and molecular docking studies have been conducted on grindelic acid derivatives. researchgate.netscilit.com These computational analyses help to predict the binding affinity and interaction of these compounds with their molecular targets. mdpi.com

A SAR study on diterpenes from Grindelia puberula revealed that the stereochemistry of the compounds plays a crucial role in their antifungal efficacy. For example, one derivative demonstrated greater efficacy compared to its C-4 epimer, highlighting the importance of the spatial arrangement of atoms in the molecule for its biological activity. scilit.com Molecular docking simulations have been employed to further investigate these interactions at a molecular level. researchgate.netscilit.com These studies typically involve docking the ligand (grindelic acid derivative) into the active site of a target protein to predict its binding conformation and affinity. nih.gov

The insights gained from SAR and molecular docking studies are valuable for the rational design of new and more potent antifungal agents based on the grindelic acid scaffold. researchgate.net

Targeting Fungal Cytochrome b Complex

Molecular docking simulations have identified the fungal cytochrome b complex as a key molecular target for the antifungal activity of grindelic acid derivatives. researchgate.netscilit.com The cytochrome bc1 complex is a crucial component of the mitochondrial respiratory chain in many pathogenic fungi and is a well-established target for the development of fungicides. scilit.comresearchgate.net

Specifically, a derivative from Grindelia puberula showed the highest binding affinity to the B. cinerea cytochrome b complex with a calculated binding energy of –9.62 Kcal/mol. researchgate.netscilit.com This strong binding affinity suggests that the compound can effectively inhibit the function of the cytochrome b complex, leading to a disruption of the fungus's respiratory chain and ultimately inhibiting its growth. Quinone outside inhibitors (QoIs) are a class of fungicides that act by binding to the Qo site of cytochrome b, restricting respiration and fungal reproduction. nih.govresearchgate.net The emergence of resistance to existing QoI fungicides, often due to mutations in the cytochrome b gene, necessitates the search for new inhibitors. nih.gov

The identification of grindelic acid derivatives as potent binders of the fungal cytochrome b complex positions them as promising candidates for the development of new antifungal drugs, potentially overcoming existing resistance mechanisms. scilit.com

Neurological Research: Acetylcholinesterase Inhibition and Antioxidant Capacity

Grindelic Acid and Analogues as Acetylcholinesterase Inhibitors

Grindelic acid and its analogues have emerged as compounds of interest in neurological research due to their ability to inhibit acetylcholinesterase (AChE). mdpi.comsciforum.net AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for managing the cognitive symptoms of neurodegenerative disorders like Alzheimer's disease. mdpi.comwikipedia.org

In a study of diterpenoids from Grindelia ventanensis, several compounds, including grindelic acid, were evaluated for their AChE inhibitory activity. mdpi.comsciforum.net A dichloromethane (B109758) extract of the plant showed good AChE inhibition with an IC50 value of 121.9 µg/mL. sciforum.net Among the isolated compounds, 13-methyl-17-oxo-labda-7,13-diene-15-oic acid and another diterpenoid demonstrated the most effective AChE inhibition with IC50 values of 11.04 and 18.12 µM, respectively. mdpi.com These results indicate that certain grindelic acid analogues are more potent AChE inhibitors than others. mdpi.com

The development of hybrid molecules that combine an AChE inhibitor with other active scaffolds has been a strategy to create more effective anti-Alzheimer's agents. heraldopenaccess.us The inhibitory activity of grindelic acid derivatives on AChE suggests their potential as a scaffold for designing new multi-target drugs. nih.gov

Radical Scavenging Properties and Oxidative Stress Mitigation

In addition to their AChE inhibitory effects, grindelic acid and its derivatives possess significant antioxidant properties, which are crucial for mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. mdpi.commdpi.com Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. mdpi.comnih.gov

The antioxidant activity of these compounds has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com A dichloromethane extract from Grindelia ventanensis displayed strong antioxidant activity (IC50 = 27.03 ± 0.28 μg/mL). mdpi.comsciforum.net Notably, two isolated diterpenoids were found to be 4.29 and 3.54 times more active, respectively, than Trolox, a well-known antioxidant reference compound. mdpi.com Grindelic acid itself also demonstrated antioxidant activity comparable to Trolox. mdpi.comsciforum.net

This capacity to scavenge free radicals suggests that these compounds can help protect cells from oxidative damage. wishgardenherbs.comcapes.gov.br The hydroxylated cinnamates are generally better scavengers than their benzoic acid counterparts, and phenolic compounds with multiple hydroxyl groups tend to exhibit higher free radical scavenging activity. nih.gov The antioxidant properties of grindelic acid derivatives contribute to their neuroprotective potential.

Implications for Neurodegenerative Disorders Research

The dual action of grindelic acid and its analogues as both acetylcholinesterase inhibitors and antioxidants makes them particularly relevant for research into neurodegenerative disorders such as Alzheimer's and Parkinson's disease. mdpi.comsciforum.netsemanticscholar.org The pathology of these diseases is complex, involving not only a decline in neurotransmitter levels but also significant oxidative damage to neurons. mdpi.comnih.gov

By simultaneously addressing the cholinergic deficit and oxidative stress, these compounds offer a multi-faceted approach to potentially slow the progression of these diseases. mdpi.comsciforum.net The accumulation of misfolded proteins is another hallmark of neurodegenerative diseases, and natural compounds can sometimes enhance the cellular mechanisms for clearing these toxic aggregates. frontiersin.org

Research suggests that Grindelia species could be a valuable source of bioactive compounds for the development of new therapeutic alternatives for neurodegenerative conditions. mdpi.comsciforum.net The combination of AChE inhibition and antioxidant activity in a single molecular framework is a promising strategy in the ongoing search for effective treatments for these debilitating disorders. mdpi.com Further investigation into the mechanisms underlying the neuroprotective effects of grindelic acid and its derivatives is warranted. nih.gov

Analytical Methodologies for Grindelic Acid Research

Chromatographic Techniques for Isolation and Analysis

Chromatography is fundamental to the study of grindelic acid, enabling its separation from the complex resinous matrix of Grindelia species and its subsequent quantification. Initial isolation often involves classical techniques such as column chromatography over Sephadex LH-20 or silica (B1680970) gel. chromatographyonline.com For detailed analysis and quantification, high-resolution methods are required.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a powerful tool for the analysis of phytochemical extracts containing grindelic acid. When coupled with various detectors, it provides high-resolution separation and sensitive detection.

A common approach involves UHPLC coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MSⁿ). chromatographyonline.com In one such phytochemical characterization of a Grindelia squarrosa extract, a UHPLC-3000 RS system was used with a Zorbax SB-C18 column (150 × 2.1 mm, 1.9 μm). frontiersin.org The mobile phase typically consists of an acidified water/acetonitrile gradient to ensure good peak shape and separation. chromatographyonline.comnih.gov For example, a gradient could run from 0.1% formic acid in water to 0.1% formic acid in acetonitrile. chromatographyonline.com

It is important to note that grindelic acid lacks a significant chromophore, which makes its detection by UV-based detectors like DAD less sensitive compared to other phenolic compounds present in the extract. chromatographyonline.com Therefore, coupling with mass spectrometry is often essential for its positive identification and quantification. Purity assessment of grindelic acid standards is frequently reported using LC/MS-ELSD (Evaporative Light Scattering Detector), which is a more universal detection method not reliant on chromophores. sigmaaldrich.commtoz-biolabs.com

Table 1: Example UHPLC System Parameters for Plant Extract Analysis

| Parameter | Condition |

|---|---|

| System | UHPLC-3000 RS system frontiersin.org |

| Column | Zorbax SB-C18 (150 x 2.1 mm, 1.9 µm) frontiersin.org |

| Mobile Phase A | 0.1% Formic Acid in Water chromatographyonline.com |

| Mobile Phase B | Acetonitrile chromatographyonline.comnih.gov |

| Detection | DAD, ESI-MSⁿ chromatographyonline.comfrontiersin.org |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a standard and robust method for the quantitative analysis of grindelic acid. sigmaaldrich.com Due to the low volatility of the carboxylic acid functional group, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com This process converts the polar carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ether. sigmaaldrich.comresearchgate.net

Two common derivatization strategies are employed for grindelic acid:

Methylation: The carboxylic acid is converted into its methyl ester. This can be achieved using reagents like diazomethane (B1218177) (CH₃N₂) or by esterification with methanol (B129727) catalyzed by boron trifluoride (BF₃). sigmaaldrich.comrestek.com The resulting methylated samples are then evaluated by GC. sigmaaldrich.com

Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, are used to create the TMS-ester of grindelic acid. sigmaaldrich.comrestek.com

In a typical quantitative GC-MS analysis, the area of the peak corresponding to the derivatized grindelic acid is compared to the total area of all peaks in the chromatogram to determine its percentage in the sample. sigmaaldrich.com

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of grindelic acid and its derivatives. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the cornerstone for the structural elucidation of grindelic acid. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments is used to confirm the molecular structure. chromatographyonline.comsemanticscholar.org

¹H NMR spectra provide information on the number and environment of protons in the molecule.

¹³C NMR spectra reveal the number and type of carbon atoms.

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between protons and carbons, confirming the complete structural framework. researchgate.netttu.edu

The structure of newly isolated grindelic acid is typically confirmed by comparing its ¹H and ¹³C NMR spectral data with values reported in the literature. chromatographyonline.com These techniques are also fundamental in characterizing new synthetic derivatives of grindelic acid, ensuring that the core stereochemistry remains intact during chemical transformations. researchgate.net

Mass Spectrometry (MS, ESI-MS^n, qToF)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of grindelic acid and for probing its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS). It is used to generate intact molecular ions, [M-H]⁻ or [M+H]⁺, from which the molecular weight can be determined. frontiersin.orgunipd.it

Tandem Mass Spectrometry (ESI-MSⁿ) , often performed in an ion trap instrument, allows for the sequential fragmentation of a selected precursor ion. This provides valuable structural information by revealing characteristic fragmentation patterns of the grindelic acid skeleton. chromatographyonline.comunipd.it

Quadrupole Time-of-Flight (qToF) Mass Spectrometry , especially when coupled with UHPLC (UHPLC-qToF), provides high-resolution mass measurements. sigmaaldrich.commdpi.commdpi.com This allows for the determination of the accurate mass and, consequently, the elemental formula of grindelic acid and its metabolites or derivatives with high confidence. unipd.itmdpi.com The combination of UHPLC with qToF MS/MS is a powerful strategy for both untargeted and targeted analysis in complex mixtures, enabling the identification of known compounds and the characterization of unknown ones. sigmaaldrich.comnih.govnih.gov

Circular Dichroism Analysis for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a vital tool for determining the absolute configuration of chiral molecules like grindelic acid. mtoz-biolabs.com As a chiral compound, grindelic acid exhibits differential absorption of left and right circularly polarized light, resulting in a characteristic CD spectrum. spectroscopyasia.com

The absolute stereochemistry of grindelic acid and its related compounds can be established by comparing their experimental CD spectra to either the spectra of compounds with a known, established configuration or to theoretical spectra calculated using quantum chemistry methods. mtoz-biolabs.comcnjournals.comrsc.org This technique is particularly powerful when used in conjunction with NMR and MS data to provide a complete and unambiguous structural and stereochemical assignment. cnjournals.com Vibrational Circular Dichroism (VCD) is an alternative technique that analyzes the differential absorption in the infrared region and can also be used to determine absolute configuration in solution without the need for crystallization. spectroscopyasia.comnih.gov

Table 2: Compound Names and PubChem CIDs

Expand to see compound details

| Compound Name | PubChem CID |

|---|---|

| Grindelic acid | 92885 nih.gov |

| 6-beta-hydroxygrindelic acid | 633586 nih.gov |

| 3-beta-hydroxygrindelic acid | 113773-92-5 (CAS RN, no specific CID found) chem960.com |

| Diazomethane | 9550 |

| Boron trifluoride | 24517 |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 32483 |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 40141 |

| Trimethylchlorosilane (TMCS) | 6397 |

Ecological and Industrial Applications of Grindelic Acid Research

Ecological Role in Plant Defense Mechanisms and Biotic Interactions

Diterpenoids, including grindelic acid, are specialized metabolites that play a crucial role in the ecological interactions of plants. conicet.gov.ar These compounds are often species-specific and mediate defensive and cooperative interactions with animals, microbes, and the surrounding environment. nih.gov The production of such secondary metabolites is a key component of a plant's defense system against herbivores and pathogens. researchgate.netwikipedia.org

The interaction between plants and their environment is complex, involving a delicate balance between growth and defense. nih.gov The production of defensive compounds like grindelic acid is an allocation of resources that might otherwise be used for growth. nih.gov This trade-off is managed through intricate signaling pathways within the plant, often involving hormones like jasmonic acid and salicylic (B10762653) acid, which regulate both growth and defense responses. nih.govmdpi.com The presence of high concentrations of grindelic acid in Grindelia species suggests a strong selective pressure from herbivores and other environmental stresses, leading to the evolution of this potent chemical defense. nih.govconicet.gov.ar

Biotic interactions, which include predation, competition, and herbivory, are significant factors in shaping plant communities. mdpi.comcabidigitallibrary.org The production of defensive compounds like grindelic acid directly influences these interactions by deterring herbivores. conicet.gov.ar This can have cascading effects on the ecosystem, influencing the abundance and behavior of other organisms. The study of these interactions is crucial for understanding the ecological dynamics of plant populations and communities. cabidigitallibrary.org

Potential in Biofuel Production Research

The high concentration of diterpenoid resins in some Grindelia species has led to their investigation as a potential feedstock for biofuel production. nih.govnih.gov These plants, often adapted to arid environments, can be cultivated on marginal lands with minimal water and nutrient inputs, making them an attractive option for sustainable biofuel production. acs.orgresearchgate.net

Research has focused on extracting the "biocrude" or crude resin from Grindelia biomass. acs.orgresearchgate.net This biocrude is rich in grindelic acid, which can constitute over 50% of the extract. acs.orgresearchgate.net Through a process of acid-catalyzed methylation, this biocrude can be converted into a mixture of methyl esters and other compounds that can be blended with diesel fuel. acs.org Studies have shown that blends of up to 20% of this Grindelia-derived biofuel meet biofuel standards. acs.org

However, there are challenges to be addressed. The viscosity of the biofuel derived from grindelic acid is a limiting factor, restricting the percentage that can be blended with conventional diesel. acs.org Further research is needed to optimize the conversion process and improve the properties of the resulting biofuel.

The branched, tricyclic nature of grindelic acid also makes it a promising feedstock for producing high-density cycloalkane fuels suitable for high-performance aircraft. researchgate.netacs.org A novel biphasic tandem catalytic process (biTCP) has been designed to convert Grindelia squarrosa biocrude into high-density aviation fuels with high carbon efficiency. acs.org This one-pot process involves multiple reactions, including cyclic ether ring opening, dehydration, hydrogenation, and decarboxylation, and has shown the potential to produce price-competitive high-density aviation fuel. acs.org

Below is a data table summarizing key findings from biofuel research on Grindelia squarrosa:

| Parameter | Value | Source |

| Average Biomass Production | 9,950 kg/ha | acs.orgresearchgate.net |

| Extractable Hydrocarbons (Biocrude) | ~12.5% of dried biomass | acs.orgresearchgate.net |

| Grindelic Acid in Biocrude | ~52% | acs.orgresearchgate.net |

| Grindelic Acid in Dried Biomass | ~6.5% | acs.orgresearchgate.net |

| Total Carboxylic Acids in Biocrude | ~68% | acs.orgresearchgate.net |

| Biofuel Yield from Extract | ~72.5% | acs.orgresearchgate.net |

| Potential Biofuel Production | Up to 1,290 L/ha | acs.orgresearchgate.net |

Applications in Polymer Chemistry Research

The chemical structure of terpenes and their derivatives, including grindelic acid, makes them interesting candidates for the synthesis of bio-based polymers. researchgate.net These natural compounds offer a renewable alternative to petroleum-based monomers in the production of plastics. wikipedia.orgrsc.org The presence of functional groups such as double bonds, hydroxyl groups, and carboxyl groups in terpenes provides various avenues for polymerization. researchgate.net

Research in the field of bioplastics is exploring the use of various renewable resources, including plant-based resins, to create more sustainable materials. berlinpackaging.com While much of the focus has been on monoterpenes like pinene and limonene, diterpenoids like grindelic acid also hold potential. researchgate.net The complex, cyclic structure of grindelic acid could be leveraged to create polymers with unique properties.

The development of terpene-based polymers is part of a broader effort to advance sustainable polymer chemistry. researchgate.net These bioplastics can be designed to be biodegradable, offering an advantage over conventional plastics in terms of end-of-life options. fkur.comadb.org Polyesters and polyamides, for example, are types of condensation polymers that can be derived from monomers containing carboxyl and hydroxyl groups, and are known to be biodegradable through hydrolysis. ccea.org.uk

While the direct polymerization of grindelic acid is still an area of exploratory research, the principles of polymer chemistry suggest several possibilities. The carboxylic acid group of grindelic acid could be used in condensation polymerization reactions to form polyesters or polyamides. ccea.org.uk Furthermore, modifications to the grindelic acid structure could introduce other polymerizable functionalities. The investigation into diterpenoid-based biopolymers is an emerging field with the potential to contribute to the development of new, renewable materials. nih.gov

Q & A

Q. What are the primary structural characteristics of grindelic acid, and how do they influence its bioactivity?

Grindelic acid, a labdane-type diterpene, features a C-14 side chain that allows functional group modifications, such as nitrogen and oxygen insertions, to enhance bioactivity. Structural analysis typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm stereochemistry and regioselectivity. The C-14 side chain’s flexibility is critical for designing derivatives with improved pharmacological profiles .

Q. What experimental protocols are recommended for isolating grindelic acid from natural sources?

Isolation involves solvent extraction (e.g., ethanol or methanol) of Grindelia species, followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectral comparison with literature data and HPLC-DAD/UV analysis. Ensure proper taxonomic identification of plant material to avoid mischaracterization .

Q. How should researchers design cytotoxicity assays to evaluate grindelic acid derivatives?

Use the sulforhodamine B (SRB) assay per the National Cancer Institute (NCI) protocol. Test compounds against a panel of cancer cell lines (e.g., leukemia, melanoma) with 48-hour exposure. Calculate GI50 values to quantify growth inhibition. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. What synthetic strategies optimize grindelic acid derivatives for enhanced anti-tumor activity?

Oxidative modifications (e.g., epoxidation) and nitrogen-rich functionalizations (e.g., Ugi reactions, Huisgen cycloadditions) significantly improve cytotoxicity. For example, compound 17 (a bis-amide derivative) showed GI50 values of 0.95–1.9 µM across cell lines. Prioritize modular synthesis to explore structure-activity relationships (SAR) systematically .

Q. How can contradictory results in SAR studies of grindelic acid derivatives be resolved?

Contradictions often arise from variations in assay conditions or structural ambiguities. Address these by:

Q. What methodologies are effective for analyzing the metabolic stability of grindelic acid derivatives?

Conduct in vitro metabolic assays using liver microsomes or hepatocytes. Monitor degradation via LC-MS/MS and quantify half-life (t1/2). Compare metabolic profiles with parent compounds to identify vulnerable functional groups. Pair this with in silico ADMET predictions to prioritize derivatives for in vivo testing .

Methodological and Analytical Considerations

Q. How should researchers address the low bioavailability of grindelic acid in preclinical studies?

Employ formulation strategies such as nanoencapsulation or prodrug design. Evaluate pharmacokinetic parameters (Cmax, AUC) in rodent models and use physiologically based pharmacokinetic (PBPK) modeling to optimize dosing regimens. Cross-reference results with bioavailability studies of structurally similar diterpenes .

Q. What statistical approaches are appropriate for interpreting heterogeneous bioactivity data in grindelic acid research?

Use multivariate analysis (e.g., principal component analysis) to identify bioactivity clusters. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare GI50 values across derivatives. Report effect sizes and confidence intervals to contextualize significance .

Q. How can computational chemistry enhance the design of grindelic acid-based therapeutics?

Combine molecular dynamics simulations and quantitative SAR (QSAR) models to predict binding modes with targets like topoisomerases or tubulin. Validate predictions with in vitro assays and crystallographic data. Open-source tools like AutoDock Vina or Schrödinger Suite are recommended for cost-effective analysis .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in synthesizing grindelic acid derivatives?

- Document reaction conditions (temperature, catalysts) in detail.

- Provide <sup>1</sup>H/<sup>13</sup>C NMR and HRMS data for all intermediates.

- Deposit spectral data in public repositories (e.g., Zenodo) for peer validation .

Q. How should researchers contextualize grindelic acid’s bioactivity within existing literature on diterpenes?

Perform systematic reviews using databases like SciFinder and Reaxys. Compare grindelic acid’s GI50 values with those of paclitaxel or oridonin. Highlight mechanistic distinctions, such as apoptosis induction vs. anti-angiogenic effects .

Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving grindelic acid derivatives?

Adhere to ARRIVE 2.0 guidelines for in vivo studies. Obtain institutional animal care committee approval and disclose conflicts of interest. Report negative results to avoid publication bias .

Q. How should conflicting data about grindelic acid’s mechanism of action be addressed in manuscripts?

Discuss limitations in experimental models (e.g., 2D cell cultures vs. 3D tumor spheroids). Propose follow-up studies using transcriptomics or proteomics to resolve ambiguities. Cite contradictory findings transparently to guide future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.